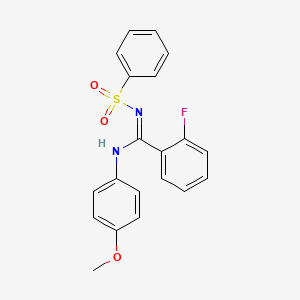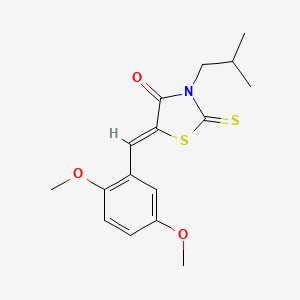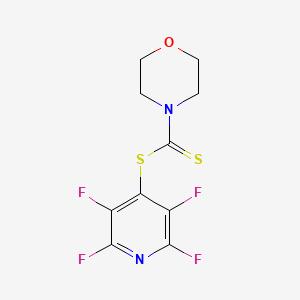![molecular formula C10H13ClN2O4S B5307278 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5307278.png)
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide, also known as CMG, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. CMG is a sulfonylurea compound that has been synthesized for its ability to inhibit the activity of an enzyme called sulfonylurea receptor 1 (SUR1). This enzyme plays a critical role in regulating insulin secretion in pancreatic beta-cells, making CMG a potential candidate for the treatment of diabetes.
作用機序
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide works by inhibiting the activity of SUR1, which is a subunit of the ATP-sensitive potassium channel (KATP) in pancreatic beta-cells. This channel is responsible for regulating insulin secretion in response to changes in glucose levels. By inhibiting SUR1, this compound blocks the KATP channel and prevents insulin secretion. This mechanism of action is similar to that of other sulfonylurea drugs, which are commonly used to treat diabetes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied in several animal models. One study found that this compound could reduce blood glucose levels in diabetic rats, indicating its potential as a treatment for diabetes. Another study found that this compound could protect against oxidative stress in the brain, suggesting that it could have neuroprotective properties.
実験室実験の利点と制限
One advantage of using N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide in lab experiments is its ability to selectively inhibit SUR1, making it a useful tool for investigating the role of this enzyme in insulin secretion. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for research on N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide. One area of interest is the development of this compound analogs that have improved pharmacological properties, such as longer half-lives or greater selectivity for SUR1. Another area of interest is the investigation of this compound's potential as a treatment for other diseases, such as neurodegenerative disorders or cardiovascular diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
合成法
The synthesis of N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been described in the literature by several research groups. One method involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N-methylglycinamide in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound.
科学的研究の応用
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been used in several scientific studies to investigate its potential as a pharmacological tool. One study found that this compound was able to inhibit insulin secretion in pancreatic beta-cells, suggesting that it could be developed as a treatment for diabetes. Another study found that this compound could protect against ischemic brain injury in animal models, indicating that it could have neuroprotective properties.
特性
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-13(6-10(12)14)18(15,16)9-5-7(11)3-4-8(9)17-2/h3-5H,6H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRVSNWFLSXZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5307203.png)
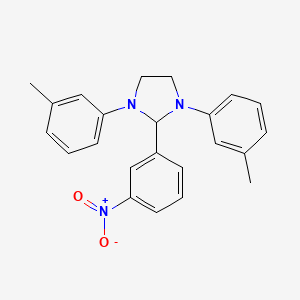
![8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307217.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5307227.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5307232.png)
![(4aS*,8aR*)-6-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5307254.png)
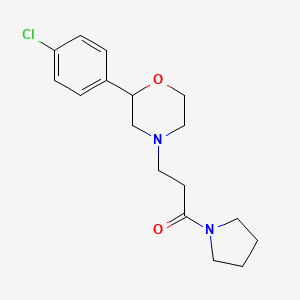
![N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine](/img/structure/B5307267.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5307269.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B5307270.png)
![7-acetyl-N-[2-(ethylthio)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307277.png)
